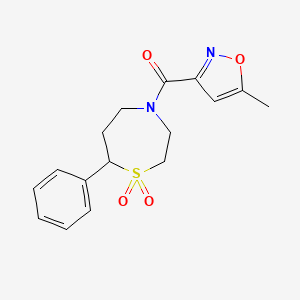
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,4-thiazepan-4-yl, which is a seven-membered heterocyclic compound containing nitrogen and sulfur . The 1,1-dioxido group suggests the presence of two oxygen atoms, possibly in a sulfonyl group. The phenyl group is a common aromatic ring, and the 5-methylisoxazol-3-yl group is a five-membered ring with two heteroatoms .
Applications De Recherche Scientifique
Synthesis and Characterization
Novel compounds, such as thiazolyl and thiophene derivatives, have been synthesized and characterized using various spectral techniques. The structural optimization and interpretation of theoretical vibrational spectra are achieved through density functional theory calculations. These methods allow for the detailed analysis of the compounds' equilibrium geometry, bonding features, and harmonic vibrational wave numbers. Such studies are crucial for understanding the structural changes in molecules due to substitution and for investigating their thermodynamic stability and reactivity in different states. The molecular docking studies further aid in understanding the compounds' potential biological activities, such as antibacterial properties (Shahana & Yardily, 2020).
Antioxidant and Antimicrobial Activities
Research into benzophenone tagged thiazolidinone analogs has demonstrated significant xanthine oxidase inhibition and antioxidant properties. Such studies are vital for developing compounds with potential therapeutic applications, particularly in treating conditions associated with oxidative stress and microbial infections (Lakshmi Ranganatha et al., 2014).
Anticancer Evaluation
The synthesis of novel compounds and their reaction with nucleophiles for anticancer evaluation highlight the potential of these chemicals in developing new cancer treatments. By understanding the compounds' interactions and reactivity, researchers can identify promising candidates for further study in cancer therapy (Gouhar & Raafat, 2015).
Bioisosteres and Type III Secretion Inhibitors
The preparation of a focused library of compounds aiming to obtain potent inhibitors of type III secretion in Gram-negative bacteria demonstrates the potential application of such compounds in addressing bacterial infections. These studies are crucial for finding new ways to combat antibiotic-resistant bacteria and understanding the molecular mechanisms of bacterial secretion systems (Hillgren et al., 2010).
Propriétés
IUPAC Name |
(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(5-methyl-1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-12-11-14(17-22-12)16(19)18-8-7-15(23(20,21)10-9-18)13-5-3-2-4-6-13/h2-6,11,15H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRVTSKDMTUGGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1-Dioxido-7-phenyl-1,4-thiazepan-4-yl)(5-methylisoxazol-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

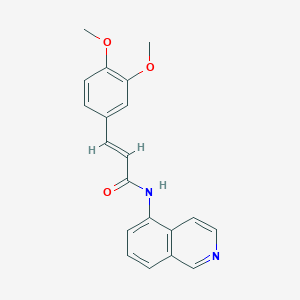
![N-(3-methoxypropyl)-6-methyl-4-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2861741.png)
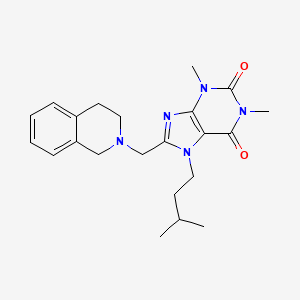
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-(m-tolyl)methanesulfonamide](/img/structure/B2861744.png)
![N-(3,4-dimethylphenyl)-2-(8-fluoro-5-(4-fluorobenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl)acetamide](/img/structure/B2861745.png)
![2,2,2-trichloro-1-[4-(2,3-dichlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2861747.png)
![N-((4-(benzo[d]oxazol-2-yl)phenyl)carbamothioyl)-4-(pyrrolidin-1-ylsulfonyl)benzamide](/img/structure/B2861749.png)
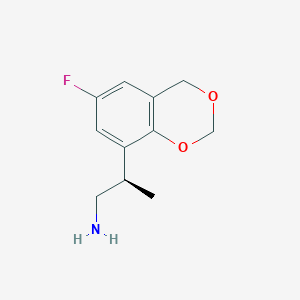
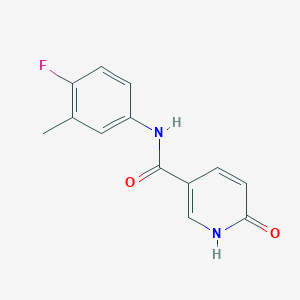
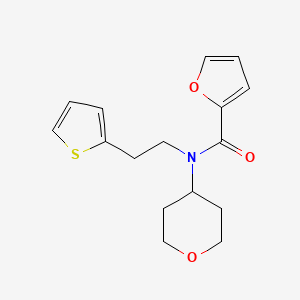
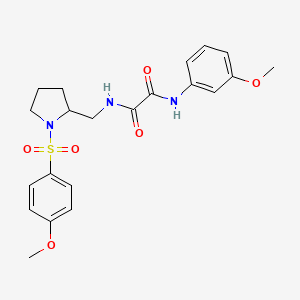
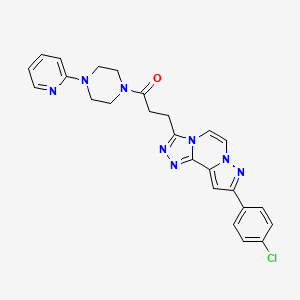
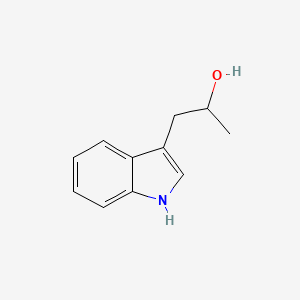
![(7-Methoxy-1-benzofuran-2-yl)-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2861761.png)